molecular formula C4H9N3O3 B8815523 Propionic acid, 2-amino-3-ureido-

Propionic acid, 2-amino-3-ureido-

Cat. No.: B8815523
M. Wt: 147.13 g/mol
InChI Key: GZYFIMLSHBLMKF-UHFFFAOYSA-N
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Description

2-Amino-3-ureido-propionic acid (IUPAC name: (2S)-2-amino-3-ureidopropanoic acid) is a non-proteinogenic amino acid derivative of propionic acid. Its structure features a carboxylic acid group, an amino group at the C2 position, and a ureido (carbamoylamino) group at the C3 position (Figure 1). This compound is implicated in metabolic disorders such as 3-ureidopropionase deficiency, where its accumulation contributes to neuropathological effects due to impaired degradation pathways .

Properties

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

IUPAC Name

2-amino-3-(carbamoylamino)propanoic acid

InChI

InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)

InChI Key

GZYFIMLSHBLMKF-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)NC(=O)N

Canonical SMILES

C(C(C(=O)O)N)NC(=O)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Propionic acid, 2-amino-3-ureido- possesses a unique structure that contributes to its biological activity. The molecular formula is C4H8N2O3C_4H_8N_2O_3, and it features both carboxylic acid and urea functional groups, which are crucial for its interaction with biological systems.

Biological Applications

  • Antiproliferative Activity
    • Studies have indicated that derivatives of propionic acid, including 2-amino-3-ureido-, exhibit significant antiproliferative effects against various cancer cell lines. For example, research on related compounds has shown promising results in inhibiting the growth of A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines.
    Table 1: Antiproliferative Activity of Related Compounds
    Compound NameCell LineIC50 (μM)Notes
    Compound AA5491.53Strong activity
    Compound BHCT-1161.11Moderate activity
    Compound CPC-31.98Weak activity
  • Anti-inflammatory Effects
    • Compounds similar to propionic acid derivatives have been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes, which play a significant role in the inflammatory process.
    Table 2: Inhibition of Cyclooxygenase by Related Compounds
    Compound NameCyclooxygenase Inhibition (%)Notes
    Compound A85Strong inhibitor
    Compound B75Moderate inhibitor
    Compound C60Weak inhibitor
  • Cytokine Modulation
    • In vitro studies suggest that propionic acid derivatives can modulate cytokine release, reducing levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).
    Table 3: Cytokine Release Modulation
    Compound NameTNF-α Reduction (%)IFN-γ Reduction (%)
    Compound A7050
    Compound B5540
    Compound C3020

Case Studies

  • Study on Anticancer Properties
    • A notable study evaluated the efficacy of propionic acid derivatives in animal models with induced tumors. Results demonstrated a significant reduction in tumor size and improved survival rates compared to control groups, highlighting their potential as therapeutic agents.
  • Research on Anti-inflammatory Mechanisms
    • Another investigation focused on the anti-inflammatory effects of these compounds in models of arthritis. The findings revealed that treatment with propionic acid derivatives led to decreased swelling and pain, supporting their use in inflammatory conditions.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₄H₉N₃O₃
  • Functional Groups: Carboxylic acid (-COOH), amino (-NH₂), ureido (-NHCONH₂).
  • Stereochemistry : The chiral center at C2 adopts an (S)-configuration in its biologically active form .

Comparison with Structurally Similar Compounds

Propionic Acid (CH₃CH₂COOH)

  • Structural Differences: Lacks amino and ureido substituents.
  • Acidity : Propionic acid has a pKa of 4.87, slightly weaker than acetic acid (pKa 4.76) due to the electron-donating ethyl group .
  • Applications : Used as a preservative, antifungal agent, and chemical intermediate .
  • Metabolism : Rapidly metabolized via fatty acid and tricarboxylic acid pathways, leaving negligible residues in biological systems .

Comparison :

  • 2-Amino-3-ureido-propionic acid’s substituents increase polarity and likely lower its pKa compared to propionic acid, enhancing solubility in aqueous environments.

3-Aminopropionic Acid (β-Alanine, C₃H₇NO₂)

  • Structure: Features an amino group at C3 and a carboxylic acid group.
  • Acidity : pKa ~3.6 (carboxylic acid) and ~10.2 (amine), making it more acidic than propionic acid .
  • Role: Precursor for coenzyme A and carnosine synthesis; non-toxic and used in dietary supplements.

Comparison :

  • β-Alanine lacks neurotoxic effects, unlike 2-amino-3-ureido-propionic acid, which disrupts mitochondrial function in metabolic disorders .

L-Alanine (2-Aminopropionic Acid, C₃H₇NO₂)

  • Structure: Amino group at C2, methyl group at C3.
  • Acidity : pKa ~2.3 (carboxylic acid) and ~9.7 (amine).
  • Role: Proteinogenic amino acid involved in gluconeogenesis.

Comparison :

  • Replacement of L-alanine’s methyl group with a ureido moiety in 2-amino-3-ureido-propionic acid introduces steric hindrance and hydrogen-bonding sites, likely reducing its incorporation into proteins and increasing metabolic toxicity .

Citrulline (C₆H₁₃N₃O₃)

  • Structure: Ureido group at C5, amino group at C2, and carboxylic acid.
  • Role: Intermediate in the urea cycle; non-proteinogenic.

Comparison :

  • Both compounds contain ureido groups, but citrulline’s longer carbon chain and role in nitrogen excretion contrast with 2-amino-3-ureido-propionic acid’s neurotoxic accumulation in enzyme deficiencies .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula pKa (Carboxylic Acid) Key Functional Groups Biological Role
2-Amino-3-ureido-propionic acid C₄H₉N₃O₃ ~3.5 (estimated) -COOH, -NH₂, -NHCONH₂ Metabolic intermediate, neurotoxin
Propionic acid C₃H₆O₂ 4.87 -COOH Preservative, chemical precursor
β-Alanine C₃H₇NO₂ 3.6 -COOH, -NH₂ Carnosine synthesis
L-Alanine C₃H₇NO₂ 2.3 -COOH, -NH₂, -CH₃ Proteinogenic amino acid

Table 2: Research Findings on Pathological Roles

Compound Associated Disorder Mechanism of Toxicity Reference
2-Amino-3-ureido-propionic acid 3-Ureidopropionase deficiency Accumulation disrupts mitochondrial function, induces oxidative stress
Propionic acid Propionic acidemia Inhibits enzymes in the TCA cycle

Preparation Methods

Coupling Reactions: Buchwald-Hartwig and Ullman Cross-Coupling

Modern organometallic coupling techniques have enabled efficient synthesis of 2-amino-3-ureidopropionic acid derivatives. A patented method (CN117247339B) utilizes 3-halogen-5-chloro-4-toluenesulfonic acid and (S)-2-((tert-butoxycarbonyl)amino)-3-ureidopropionic acid tert-butyl ester as precursors . Key steps include:

  • Catalytic Cross-Coupling :
    The reaction employs tris(dibenzylideneacetone)dipalladium-chloroform adduct (Pd2_2(dba)3_3) and 3,5-bis(trifluoromethyl)Xantphos as ligands in 1,4-dioxane under nitrogen at 100°C. This facilitates Buchwald-Hartwig amination, achieving yields of 90–91% .

    3-Bromo-5-chloro-4-toluenesulfonic acid+(S)-Boc-protected ureido esterPd catalystProtected intermediate\text{3-Bromo-5-chloro-4-toluenesulfonic acid} + \text{(S)-Boc-protected ureido ester} \xrightarrow{\text{Pd catalyst}} \text{Protected intermediate}
  • Deprotection :
    The tert-butyl and Boc groups are removed via hydrochloric acid (HCl) hydrolysis at 70°C, yielding the final product with 98.05% purity .

Advantages :

  • High efficiency and scalability for industrial production.

  • Minimal wastewater generation due to solvent recovery .

Cyanate Addition to Amino Acid Derivatives

This method involves introducing the ureido group through nucleophilic addition of cyanate to β-amino acids:

  • Synthesis of Ureido Intermediate :
    (S)-3-Amino-2-((tert-butoxycarbonyl)amino)propionic acid tert-butyl ester hydrochloride reacts with potassium cyanate (KCNO) or chlorosulfonyl isocyanate in deionized water at 50°C . The pH is maintained at 7.5 using dilute HCl to prevent side reactions.

    β-Amino ester+KCNO(S)-2-((Boc)amino)-3-ureidopropionate\text{β-Amino ester} + \text{KCNO} \rightarrow \text{(S)-2-((Boc)amino)-3-ureidopropionate}
  • Isolation :
    The product precipitates upon cooling and is purified via filtration and freeze-drying, achieving 80% yield .

Key Considerations :

  • Cyanate sources must be anhydrous to avoid hydrolysis to ammonia.

  • Stereochemistry is preserved using L-configured starting materials .

Enzymatic and Reductive Amination Approaches

Biocatalytic routes leverage D-serine derivatives for chiral synthesis:

  • Reductive Amination :
    D-Serine aldehyde undergoes reductive amination with primary amines (e.g., n-propylamine) in the presence of Ti(OiPr)4_4 , producing 2,3-diaminopropanol intermediates .

    D-Serine derivativeLiAlH4AldehydeAmine, Ti catalystDiaminopropanol\text{D-Serine derivative} \xrightarrow{\text{LiAlH}_4} \text{Aldehyde} \xrightarrow{\text{Amine, Ti catalyst}} \text{Diaminopropanol}
  • Oxidation to Carboxylic Acid :
    The alcohol group in diaminopropanol is oxidized to a carboxyl group using trichloroisocyanuric acid (TCCA) and TEMPO/NaBr , followed by esterification with diazomethane .

Advantages :

  • High enantiomeric excess (≥99%) suitable for pharmaceutical applications.

  • Avoids harsh metal catalysts .

Hydrolysis of Protected Precursors

Protected derivatives simplify purification and handling:

  • Boc-Protected Synthesis :
    Boc-L-2-amino-3-ureidopropionic acid (PubChem CID 24854234) is synthesized via tert-butoxycarbonyl (Boc) protection of the amine, followed by cyanate addition . Deprotection with trifluoroacetic acid (TFA) yields the free amino acid.

  • Industrial-Scale Hydrolysis :
    A 95% yield is reported for the hydrolysis of 3-bromo-5-chloro-4-toluenesulfonic acid in concentrated sulfuric acid, followed by lyophilization .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Buchwald-Hartwig 90–9198.05HighLow wastewater
Cyanate Addition 8095ModerateModerate
Enzymatic 85–8997LowGreen chemistry
Hydrolysis 9598HighHigh acid usage

Optimization Strategies :

  • Catalyst Recycling : Pd catalysts in coupling reactions can be recovered via filtration, reducing costs .

  • Solvent Selection : 1,4-Dioxane and ethyl acetate enable efficient product isolation with low toxicity .

Q & A

Q. What are the recommended methods for synthesizing 2-amino-3-ureido-propionic acid in laboratory settings?

Synthesis strategies include:

  • Microbial biosynthesis : Engineering Propionibacterium or Pseudomonas putida strains to optimize metabolic pathways for high-purity production .
  • Chemical synthesis : Condensation reactions using formaldehyde and propionic acid derivatives under controlled pressure and temperature (e.g., 20 atm, 300°C for similar propionate syntheses) .
  • Solid-phase peptide synthesis (SPPS) : For derivatives, incorporate protective groups for the ureido and amino functionalities to prevent side reactions .

Q. Which analytical techniques are most reliable for quantifying 2-amino-3-ureido-propionic acid in biological samples?

  • HPLC-MS/GC-MS : For precise quantification in blood, fecal, or tissue samples, using isotope-labeled internal standards to correct for matrix effects .
  • NMR spectroscopy : To confirm structural integrity and purity, particularly for synthesized batches .
  • Validation : Include spike-recovery experiments and calibration curves across expected concentration ranges (e.g., 0.1–10 µM) to ensure reproducibility .

Q. What safety protocols are essential when handling 2-amino-3-ureido-propionic acid in experimental settings?

  • Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., chlorates, peroxides) and moisture to prevent decomposition .
  • Exposure control : Use fume hoods for weighing and solubilizing; monitor airborne concentrations via personal sampling pumps .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address stability issues of 2-amino-3-ureido-propionic acid in aqueous solutions during long-term experiments?

  • Stabilizers : Add antioxidants (e.g., 0.01% BHT) or buffer solutions (pH 6–7) to reduce hydrolysis of the ureido group .
  • Lyophilization : Store aliquots as freeze-dried powders and reconstitute immediately before use to minimize degradation .
  • Real-time stability testing : Use accelerated aging studies (e.g., 40°C/75% RH for 6 months) to predict shelf life under varying conditions .

Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo efficacy data of this compound?

  • Dose-response calibration : Account for metabolic clearance rates by testing higher in vitro concentrations (e.g., 10× IC₅₀) to mimic in vivo exposure .
  • Tissue-specific delivery : Use nanoparticle encapsulation to enhance bioavailability in target organs, reducing discrepancies between cell-based and whole-organism studies .
  • Multi-omics integration : Combine transcriptomics (e.g., RNA-seq) and metabolomics to identify compensatory pathways activated in vivo but not in vitro .

Q. How does the presence of ureido and amino groups influence the compound’s interaction with biological targets like enzymes or receptors?

  • Molecular docking simulations : Compare binding affinities with glutamate receptor subtypes (e.g., AMPA receptors) to assess steric/electronic effects of the ureido group .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for interactions with enzymes like acyl-CoA thioesterase, where the amino group may act as a hydrogen-bond donor .
  • Mutagenesis studies : Replace ureido with carboxyl groups in analogs to isolate its role in inhibitory activity (e.g., against C. gloeosporioides) .

Q. What are the critical considerations for designing cross-species studies to evaluate the metabolic pathways of 2-amino-3-ureido-propionic acid?

  • Species-specific metabolism : Compare hepatic clearance rates in rodents vs. primates using liver microsomal assays .
  • Tracer techniques : Use ¹³C-labeled compounds to track incorporation into the TCA cycle or urea cycle intermediates .
  • Gut microbiome modulation : Administer antibiotics to animal models to isolate host vs. microbial contributions to propionate metabolism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Propionic acid, 2-amino-3-ureido-
Reactant of Route 2
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Propionic acid, 2-amino-3-ureido-

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